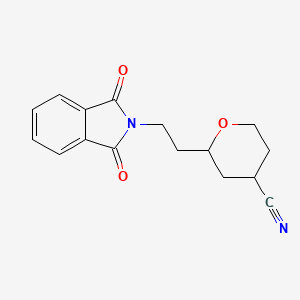
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide typically involves multiple steps, including the formation of the phenylmethylene intermediate and subsequent coupling with the butanamide moiety. Common reagents used in these reactions include organometallic catalysts and fluorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide
- N,N-Dibutyl-4-(((5-chloro-2-hydroxyphenyl)phenylmethylene)amino)butanamide
Uniqueness
N,N-Dibutyl-4-(((5-fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanamide is unique due to the presence of the fluorinated phenyl group, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, lipophilicity, and bioavailability compared to its non-fluorinated analogs .
Properties
CAS No. |
62666-28-8 |
|---|---|
Molecular Formula |
C25H33FN2O2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N,N-dibutyl-4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]butanamide |
InChI |
InChI=1S/C25H33FN2O2/c1-3-5-17-28(18-6-4-2)24(30)13-10-16-27-25(20-11-8-7-9-12-20)22-19-21(26)14-15-23(22)29/h7-9,11-12,14-15,19,29H,3-6,10,13,16-18H2,1-2H3 |
InChI Key |
XPWCVJWCRINGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCN=C(C1=CC=CC=C1)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)

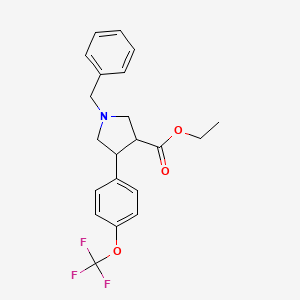
![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
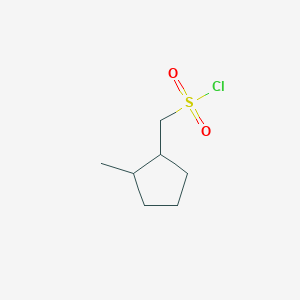
![(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
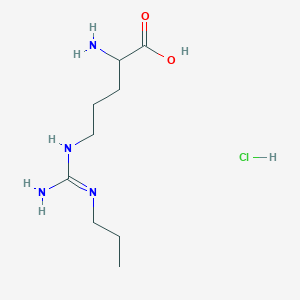
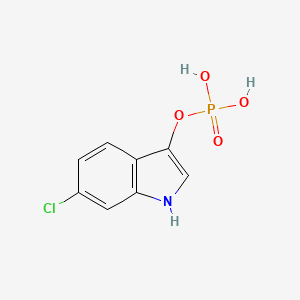
![rac-tert-butyl N-[(2R,3S)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate, cis](/img/structure/B12303922.png)

![(7,9,10-Triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12303943.png)
